Hexadimethrinbromid

Übersicht

Beschreibung

Hexadimethrine Bromide, also known as Polybrene, is a cationic polymer . It is primarily used to increase the efficiency of transduction of certain cells with retrovirus in cell culture . It acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface .

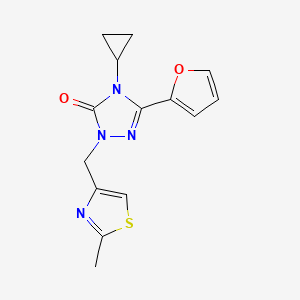

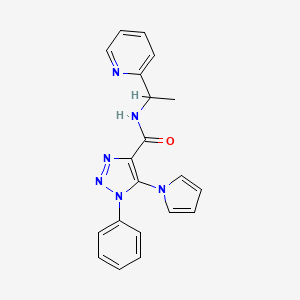

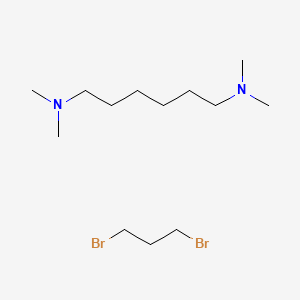

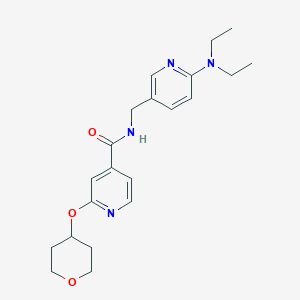

Molecular Structure Analysis

Hexadimethrine Bromide is a quaternary ammonium compound . Its molecular formula is (C13H30N2)n.2Br . More detailed structural analysis may require specialized resources or tools.

Chemical Reactions Analysis

Hexadimethrine Bromide is known to interact with heparin, a negatively charged molecule. It neutralizes the net negative charge of red blood cells, which is attributed to its anti-heparin (heparin antagonist) properties . It’s also involved in the transformation of low molecular weight DNA .

Physical And Chemical Properties Analysis

Hexadimethrine Bromide is soluble in water up to 0.1 g/mL . It is hygroscopic and should be stored at 2-8°C, protected from moisture . Its molecular weight is 1122.6 .

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher verwenden es, um die Effizienz der Transduktion (Genübertragung) in bestimmten Zellen während retroviralen Experimenten zu verbessern. Durch die Reduzierung der elektrostatischen Abstoßung erleichtert Hexadimethrinbromid den erfolgreichen Eintritt des Virus in die Zielzellen .

- Anwendungsfall: Wissenschaftler verwenden diese Verbindung, um genetisches Material (wie shRNA oder cDNA) mithilfe lentiviraler Vektoren effizient in Säugetierzellen einzuschleusen .

- Rolle von this compound: Es erhöht die Wirksamkeit der Lipofektion, indem es die Aufnahme von Nukleinsäuren in Zellen verbessert. Forscher kombinieren this compound häufig mit Lipofektionsreagenzien, um die Transfektionseffizienz zu erhöhen .

- Prinzip: Die Verbindung neutralisiert die gerinnungshemmende Wirkung von Heparin, sodass Forscher die Heparinspiegel genauer beurteilen können. Diese Methode vereinfacht den herkömmlichen „Thrombinzeit“-Assay .

Steigerung der Retroviralen Transduktions-Effizienz

Lentivirale Infektion

Lipofektionstransfektionen

Heparinaktivitäts-Assay

Zellkulturstudien

Wirkmechanismus

Target of Action

Hexadimethrine Bromide, also known as Polybrene, is a cationic polymer . Its primary targets are the virions and sialic acid present on the cell surface . The interaction between Hexadimethrine Bromide and these targets plays a crucial role in its mechanism of action.

Mode of Action

Hexadimethrine Bromide acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface . This neutralization facilitates the transduction of certain cells with retrovirus in cell culture .

Biochemical Pathways

The primary biochemical pathway affected by Hexadimethrine Bromide involves the transduction of cells with retroviruses . By neutralizing the charge repulsion between virions and sialic acid on the cell surface, Hexadimethrine Bromide enhances the efficiency of this transduction process .

Pharmacokinetics

It’s known that hexadimethrine bromide can be used to transfect mammalian cells with dna, suggesting that it can be absorbed and distributed within these cells .

Result of Action

The primary result of Hexadimethrine Bromide’s action is an increase in the efficiency of transduction of certain cells with retrovirus in cell culture . This increase in transduction efficiency can be as much as 100-1000 fold .

Action Environment

The action of Hexadimethrine Bromide can be influenced by various environmental factors. For instance, it has been found that the proliferation rate of activated T cells transduced using Hexadimethrine Bromide decreases when its concentration is greater than 6 mg/mL . Additionally, the product is hygroscopic and should be stored at 2–8 °C, protected from moisture .

Safety and Hazards

Hexadimethrine Bromide is classified as Acute Toxicity, Oral (Category 4), H302 . It is harmful if swallowed and may be toxic to some cells . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion should be prevented . It is recommended to handle it with appropriate personal protective equipment .

Zukünftige Richtungen

While the specific future directions for Hexadimethrine Bromide are not detailed in the available resources, it is noted that it can be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections . This suggests potential applications in gene therapy and other biomedical research fields.

Biochemische Analyse

Biochemical Properties

Hexadimethrine Bromide acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface . This property allows it to increase the efficiency of transduction of certain cells with retrovirus in cell culture . It is also known to be a well-known anti-heparin agent (heparin antagonist) .

Cellular Effects

Hexadimethrine Bromide has been reported to improve transduction efficiency 100-1000 fold, although it can be toxic to some cell types . It is used in combination with DMSO shock to transfect some cell types such as NIH-3T3 and CHO .

Molecular Mechanism

The molecular mechanism of Hexadimethrine Bromide involves neutralizing the charge repulsion between virions and sialic acid on the cell surface . This neutralization allows for increased efficiency of transduction of certain cells with retrovirus .

Temporal Effects in Laboratory Settings

Stock solutions in 0.9% NaCl at 1 mg/mL remain active at least one year stored at 2–8 °C .

Dosage Effects in Animal Models

It was replaced by protamine sulfate in 1969, after it was shown that Hexadimethrine Bromide could potentially cause kidney failure in dogs when used in doses in excess of its therapeutic range .

Metabolic Pathways

It is known to be a well-known anti-heparin agent (heparin antagonist) .

Transport and Distribution

It is known to be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections .

Subcellular Localization

It is known to be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections .

Eigenschaften

IUPAC Name |

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKAYEGOIJEWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN(C)C.C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-04-5 | |

| Details | Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Record name | 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

374.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28728-55-4, 9011-04-5 | |

| Record name | Hexadimethrine bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polybrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadimethrine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)

![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)